molecular formula C15H26O3 B14509796 3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid CAS No. 63687-59-2

3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid

Cat. No.: B14509796
CAS No.: 63687-59-2
M. Wt: 254.36 g/mol
InChI Key: CYELMWBAXKUYBJ-UHFFFAOYSA-N
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Description

3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid is an organic compound characterized by the presence of an oxirane ring and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 3-(2,6-Dimethylheptyl)but-2-enoic acid with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

Scientific Research Applications

3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. This reactivity underlies its potential therapeutic effects and biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]propanoic acid
  • 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]pentanoic acid
  • 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]hexanoic acid

Uniqueness

3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid is unique due to the presence of both an oxirane ring and a butenoic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

63687-59-2

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

3-[3-(2,6-dimethylheptyl)oxiran-2-yl]but-2-enoic acid

InChI

InChI=1S/C15H26O3/c1-10(2)6-5-7-11(3)8-13-15(18-13)12(4)9-14(16)17/h9-11,13,15H,5-8H2,1-4H3,(H,16,17)

InChI Key

CYELMWBAXKUYBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CC1C(O1)C(=CC(=O)O)C

Origin of Product

United States

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